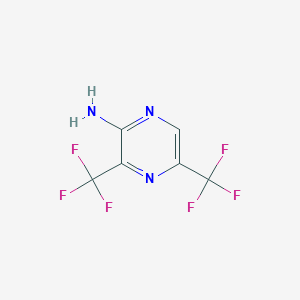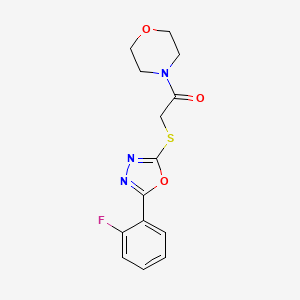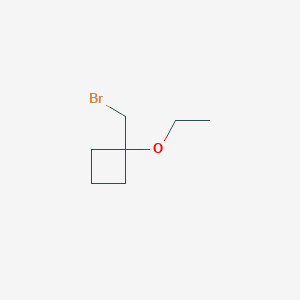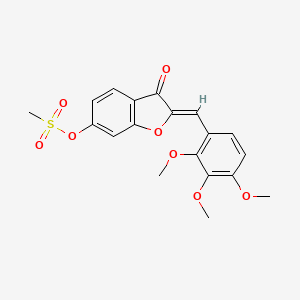![molecular formula C11H11NOS B2504350 [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol CAS No. 2000048-79-1](/img/structure/B2504350.png)
[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol” is a chemical compound with the empirical formula C12H10F3NOS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.科学的研究の応用
Molecular Structure and Solubility
A study by Hara, Adachi, Takimoto-Kamimura, & Kitamura (2009) investigated the relationship between the molecular structure of similar compounds and their crystal structure and solubility. They found that the crystallization from different solvents resulted in one crystal form for each ester studied.
Molecular Aggregation Effects
Matwijczuk et al. (2016) conducted spectroscopic studies on similar compounds, revealing that molecular aggregation is affected by the compound concentration and the structure of the substituent group, impacting fluorescence emission spectra and circular dichroism (CD) spectra. This suggests potential applications in spectroscopic studies and materials science (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016)).
Fluorophores for Aluminium(III) Detection
Lambert et al. (2000) explored the use of phenyl-2-thiazoline derivatives, structurally related to your compound of interest, as fluorophores for selective detection of Al3+. These compounds showed selectivity in complexing for Al3+ over other metal ions, representing potential in developing Al3+ specific fluorophores for biological use (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000)).
Antibacterial Screening
Landage, Thube, & Karale (2019) synthesized and characterized new thiazolyl pyrazole and benzoxazole derivatives, including compounds structurally related to 4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol, for their antibacterial activities. This highlights the potential use of these compounds in developing new antibacterial agents (Landage, Thube, & Karale, 2019)).
Synthesis and Spectral Characterization
Shahana & Yardily (2020) synthesized and characterized novel thiazol compounds, focusing on structural optimization, vibrational spectra, and molecular docking studies. Their research contributes to understanding the antibacterial activity of these compounds, indicating potential pharmaceutical applications (Shahana & Yardily, 2020)).
Turn-on Fluorescent Chemosensor for Al3+
Manna, Chowdhury, & Patra (2020) developed a phenyl thiadiazole-based Schiff base receptor for selective and sensitive detection of Al3+ ions, showcasing the potential of related compounds in sensor technology (Manna, Chowdhury, & Patra, 2020)).
Antimicrobial Evaluation and DFT Study
Kubba & Rahim (2018) conducted a study on new thiazole derivatives, demonstrating their antimicrobial activity against various bacteria and fungi. This underscores the potential of such compounds in antimicrobial drug development (Kubba & Rahim, 2018)).
作用機序
Target of Action
Thiazole derivatives, which include [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanol, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
Given the broad biological activities of thiazole derivatives , it can be inferred that this compound may affect multiple pathways. These could potentially include pathways related to inflammation, microbial infection, and cellular proliferation, among others.
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties . The specific ADME properties of this compound would likely depend on factors such as its chemical structure, formulation, and route of administration.
Result of Action
Given the broad biological activities of thiazole derivatives , it can be inferred that this compound may induce a variety of effects at the molecular and cellular levels. These could potentially include modulation of enzyme activity, alteration of receptor signaling, and changes in gene expression, among others.
特性
IUPAC Name |
[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-11(14-7-12-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQKKRTYIWULHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)
![5-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2504270.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2504272.png)


![tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B2504276.png)
![4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2504278.png)


![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504285.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2504286.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)